molecular formula C19H18N4S B2732183 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole CAS No. 863002-08-8

3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole

Cat. No.: B2732183
CAS No.: 863002-08-8
M. Wt: 334.44
InChI Key: QCDWGWKUHJMUQD-UHFFFAOYSA-N
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Description

3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in the field of medicinal chemistry due to their diverse biological activities. This compound, in particular, features a unique combination of an indole ring and a triazole ring, making it a subject of interest for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole typically involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . The triazole ring can be introduced through cyclization reactions involving hydrazine derivatives and carbon disulfide .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and temperature control are crucial factors in scaling up the synthesis for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, while the triazole ring can enhance its binding affinity and specificity. This compound may inhibit enzymes or modulate receptor activity, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{4-methyl-5-[(1-phenylethyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1H-indole apart from similar compounds is its unique combination of an indole and triazole ring. This structural feature provides it with a distinct set of chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-[4-methyl-5-(1-phenylethylsulfanyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c1-13(14-8-4-3-5-9-14)24-19-22-21-18(23(19)2)16-12-20-17-11-7-6-10-15(16)17/h3-13,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCDWGWKUHJMUQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)SC2=NN=C(N2C)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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